molecular formula C12H8FNO B8388399 3-Benzoyl-2-fluoropyridine CAS No. 79574-71-3

3-Benzoyl-2-fluoropyridine

Cat. No. B8388399
Key on ui cas rn: 79574-71-3
M. Wt: 201.20 g/mol
InChI Key: DJXDIPQSHGPDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176215B2

Procedure details

To a freshly prepared solution of lithium diisopropylamide (22 mmol) in dry THF (20 mL) under nitrogen and cooled to −78° was added a solution of 2-fluoropyridine (1.94 g, 20 mmol) in dry THF (10 mL). The reaction was stirred for 2.5 h at −78° before adding a solution of N-methoxy-N-methyl benzamide (3.47 g, 21 mmol) in THF (8 mL). The reaction mixture was allowed to warm to room temperature over 1.5 h and stir at room temperature for 1 h. The reaction was quenched with water (50 mL), extracted with EtOAc (2×50 mL), the extracts dried (MgSO4) and concentrated in vacuo. The crude product was purified by chromatography on silica (5–20% EtOAc in isohexane) to give the title compound as a colourless oil (1.05 g, 26%). δH (CDCl3) 8.44 (1H, ddd, J 4.9, 2.0, 1.1 Hz), 8.06 (1H, ddd, J 9.3, 7.4, 2.0 Hz), 7.84 (2H, dm, J 8.4 Hz), 7.66 (1H, tt, J 7.4, 1.3 Hz), 7.52 (2H, tm, J 7.8 Hz), 7.38 (1H, ddd, J 6.8, 4.9, 1.9 Hz). LCMS (ES+) RT 3.27 minutes, 202 (M+H)+
Quantity
22 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.47 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
26%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.CON(C)[C:19](=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[C:19]([C:15]1[C:10]([F:9])=[N:11][CH:12]=[CH:13][CH:14]=1)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.47 g
Type
reactant
Smiles
CON(C(C1=CC=CC=C1)=O)C
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2.5 h at −78°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica (5–20% EtOAc in isohexane)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C(=NC=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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